molecular formula C19H21ClN2O6S B11235001 7-chloro-N-(3,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(3,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11235001
M. Wt: 440.9 g/mol
InChI Key: BRCXYTUYOSBGMA-UHFFFAOYSA-N
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Description

7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, including the formation of the benzoxazepine core, chlorination, and the introduction of the methanesulfonyl and dimethoxyphenyl groups. Common synthetic routes may involve the use of reagents such as chlorinating agents, sulfonyl chlorides, and methoxy-substituted phenyl compounds. Industrial production methods would likely optimize these steps for scalability and efficiency, potentially involving catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the methanesulfonyl group or the benzoxazepine ring.

    Substitution: The chlorinated benzoxazepine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:

Properties

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

IUPAC Name

7-chloro-N-(3,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O6S/c1-26-16-7-5-13(11-18(16)27-2)21-19(23)17-8-9-22(29(3,24)25)14-10-12(20)4-6-15(14)28-17/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,23)

InChI Key

BRCXYTUYOSBGMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)OC

Origin of Product

United States

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